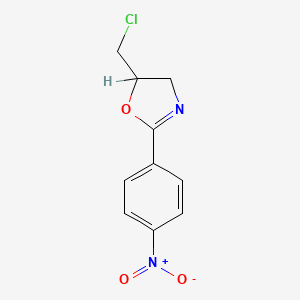
5-(Chloromethyl)-2-(p-nitrophenyl)-2-oxazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound referred to as “NIOSH/RP6796000” is hexavalent chromium, a chemical compound where chromium is in its +6 oxidation state. Hexavalent chromium compounds are known for their strong oxidizing properties and are widely used in various industrial applications. they are also recognized for their toxicity and carcinogenicity, posing significant health risks to humans.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexavalent chromium compounds can be synthesized through the oxidation of trivalent chromium compounds. One common method involves the reaction of chromium(III) oxide with an oxidizing agent such as sodium peroxide or potassium permanganate under acidic conditions. The reaction typically proceeds as follows:
Cr2O3+3Na2O2→2Na3CrO4
Industrial Production Methods
In industrial settings, hexavalent chromium is often produced through the roasting of chromite ore (FeCr$_2$O$_4$) with sodium carbonate in the presence of oxygen. The process yields sodium chromate, which can be further processed to produce other hexavalent chromium compounds:
4FeCr2O4+8Na2CO3+7O2→8Na2CrO4+2Fe2O3+8CO2
Chemical Reactions Analysis
Types of Reactions
Hexavalent chromium compounds undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: Hexavalent chromium can be reduced to trivalent chromium in the presence of reducing agents such as sulfur dioxide or ferrous sulfate.
Substitution Reactions: Hexavalent chromium can participate in substitution reactions where ligands in the coordination sphere of chromium are replaced by other ligands.
Common Reagents and Conditions
Reducing Agents: Sulfur dioxide, ferrous sulfate, and ascorbic acid are commonly used to reduce hexavalent chromium to trivalent chromium.
Oxidizing Agents: Potassium permanganate and sodium peroxide are used to oxidize trivalent chromium to hexavalent chromium.
Major Products Formed
Reduction: The reduction of hexavalent chromium typically yields trivalent chromium compounds such as chromium(III) oxide.
Oxidation: The oxidation of trivalent chromium yields hexavalent chromium compounds such as sodium chromate and potassium dichromate.
Scientific Research Applications
Hexavalent chromium compounds have a wide range of applications in scientific research, including:
Chemistry: Used as oxidizing agents in various chemical reactions and analytical procedures.
Biology: Studied for their toxicological effects on living organisms and their mechanisms of toxicity.
Medicine: Investigated for their potential use in cancer treatment due to their ability to induce oxidative stress in cancer cells.
Industry: Widely used in electroplating, leather tanning, and wood preservation.
Mechanism of Action
Hexavalent chromium exerts its effects primarily through its strong oxidizing properties. It can penetrate cell membranes and undergo intracellular reduction to trivalent chromium, generating reactive oxygen species (ROS) in the process. These ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, leading to cytotoxicity and genotoxicity. The molecular targets and pathways involved include:
DNA Damage: Hexavalent chromium can cause DNA strand breaks and cross-linking.
Protein Oxidation: Oxidative modification of proteins can disrupt their normal function.
Lipid Peroxidation: Oxidative damage to lipids can compromise cell membrane integrity.
Comparison with Similar Compounds
Hexavalent chromium can be compared with other similar compounds such as trivalent chromium and other heavy metal oxides. While trivalent chromium is an essential nutrient in trace amounts, hexavalent chromium is highly toxic and carcinogenic. Other heavy metal oxides, such as those of lead and cadmium, also exhibit toxicity but differ in their specific mechanisms of action and health effects.
List of Similar Compounds
Trivalent Chromium (Cr(III)): Less toxic and essential for human nutrition.
Lead Oxide (PbO): Toxic heavy metal oxide with different toxicological profiles.
Cadmium Oxide (CdO): Another toxic heavy metal oxide with distinct health effects.
Properties
CAS No. |
53460-82-5 |
|---|---|
Molecular Formula |
C10H9ClN2O3 |
Molecular Weight |
240.64 g/mol |
IUPAC Name |
5-(chloromethyl)-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H9ClN2O3/c11-5-9-6-12-10(16-9)7-1-3-8(4-2-7)13(14)15/h1-4,9H,5-6H2 |
InChI Key |
VAKXPXNNYOGTQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















